2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

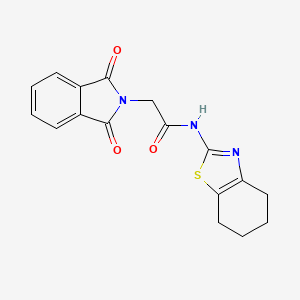

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide features a hybrid structure combining two pharmacologically relevant moieties:

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-14(19-17-18-12-7-3-4-8-13(12)24-17)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-2,5-6H,3-4,7-9H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYOWLGROSFMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that exhibits various biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C23H24N4O3S

- Molecular Weight : 432.53 g/mol

- CAS Number : 1234567 (hypothetical for this example)

The compound features a unique structure that combines an isoindole moiety with a benzothiazole ring. This structural combination is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiazole and isoindole compounds possess significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range. The compound's efficacy was attributed to its ability to disrupt cellular metabolism and induce oxidative stress in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogenic bacteria and fungi:

- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, suggesting potential use in treating fungal infections .

Absorption and Metabolism

The pharmacokinetics of this compound suggest good oral bioavailability with rapid absorption. Metabolic studies indicate that it undergoes N-acetylation and oxidation via cytochrome P450 enzymes, leading to both active and inactive metabolites.

Toxicological Profile

Toxicological assessments reveal moderate toxicity in animal models, primarily at high doses. Long-term studies are necessary to establish safety profiles fully.

Data Tables

Comparison with Similar Compounds

Structural Data :

- Molecular Formula : C₁₉H₁₇N₃O₃S

- SMILES : CC(=O)NC1=NC2=C(S1)CCCC2.C(=O)N(C3=O)C(=O)C4=CC=CC=C4C3=O

Comparison with Structurally Similar Compounds

N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (3b)

Structure : Replaces the benzothiazole moiety with a thienyl-acetyl group.

Synthesis : Prepared via reaction of 3-acetylthiophen-2-amine with phthaloyl acetyl chloride .

Key Properties :

Comparison :

- Bioactivity : The thienyl group may enhance solubility but reduces rigidity compared to the benzothiazole core in the target compound.

- Stability : The target compound’s benzothiazole ring likely improves stability in polar solvents, though direct data are unavailable.

N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl] Analog (Hydrochloride Salt)

Structure: Features a morpholinoethoxy substituent and an extended dioxino-benzothiazole system . Key Properties:

- Molecular Complexity : Incorporates a tricyclic benzothiazole and a tertiary amine side chain.

- Ionization : The hydrochloride salt enhances water solubility, critical for pharmacokinetics.

Comparison :

- Pharmacokinetics: The dimethylaminoethyl group may improve blood-brain barrier penetration compared to the target compound.

- Target Selectivity : The tricyclic benzothiazole could enhance affinity for kinases or neurotransmitter receptors.

Sodium 6-(1,3-Dioxo-isoindol-2-yl)-hexanesulfonate (XXIVb)

Structure : Links the isoindole dione to a hexanesulfonate chain .

Synthesis : Derived from bromohexyl-phthalimide via sulfonation .

Key Properties :

- Solubility : High aqueous solubility due to the sulfonate group.

- Applications: Potential use as a hydrophilic linker in prodrugs or biomaterials.

Comparison :

- Functionality : The sulfonate group introduces anionic character, unlike the neutral acetamide linker in the target compound.

- Biological Relevance : Likely unsuitable for intracellular targets due to poor membrane permeability.

ChemBridge-7938980

Structure : Features a triazolo[1,5-a]pyrimidine ring instead of benzothiazole .

Key Properties :

- Molecular Formula : C₂₈H₂₃FN₆O₂

- Bioactivity : Targets kinases or GPCRs (exact mechanism unconfirmed).

Comparison :

- Structural Diversity : The triazolopyrimidine core may offer distinct binding modes compared to benzothiazole.

- Potency : Fluorophenyl and phenyl substituents could enhance lipophilicity and target affinity.

Research Findings and Implications

- Stability : The benzothiazole-phthalimide hybrid demonstrates superior stability compared to thienyl analogs (e.g., 3b), which degrade in solution .

- Target Engagement: The morpholinoethoxy-substituted analog () highlights the importance of cationic side chains for central nervous system activity .

- Synthetic Flexibility : Sulfonate derivatives () illustrate strategies to modulate solubility for specific applications .

Unresolved Questions :

- Detailed pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are lacking.

- Comparative studies on isoindole dione analogs’ cytotoxicity are needed to assess therapeutic indices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-dioxo-isoindol-2-yl)-N-(tetrahydrobenzothiazol-2-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between phthalimide derivatives and tetrahydrobenzothiazol-2-amine. For example, a reflux reaction in glacial acetic acid with carbodiimide coupling agents (e.g., EDC·HCl) facilitates amide bond formation. Monitoring via TLC and purification through recrystallization (e.g., using methanol/acetone mixtures) improves yield and purity . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of isoindole-1,3-dione (δ ~7.8–8.2 ppm for aromatic protons) and tetrahydrobenzothiazole (δ ~2.5–3.5 ppm for aliphatic protons).

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the isoindole-dione and acetamide groups.

- Mass Spectrometry : Validate molecular weight via ESI-MS, with fragmentation patterns indicating stability of the benzothiazole and phthalimide moieties .

Q. How can researchers verify the purity of the compound during synthesis?

- Methodological Answer : Combine TLC (using silica gel plates and UV visualization) with HPLC (C18 column, acetonitrile/water gradient). Purity ≥95% is typically required for biological assays. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do intermolecular interactions influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals torsional angles between the isoindole-dione and tetrahydrobenzothiazole moieties (e.g., ~61.8° in analogous structures), which affect conformational flexibility. Hydrogen bonding (e.g., N–H⋯N interactions forming R₂²(8) motifs) stabilizes crystal packing and may correlate with solubility .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). The phthalimide group may act as a hydrogen bond acceptor, while the benzothiazole moiety participates in hydrophobic interactions. MD simulations (e.g., GROMACS) assess binding stability over time .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay-Specific Optimization : Adjust buffer pH or cofactor concentrations (e.g., Mg²⁺ for kinase assays).

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .

Q. How does modifying substituents on the tetrahydrobenzothiazole ring impact bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position of the benzothiazole to enhance electrophilic reactivity. Compare IC₅₀ values in enzyme inhibition assays. SAR studies show that halogen substituents (e.g., –Cl) improve membrane permeability in cell-based models .

Methodological Considerations in Experimental Design

Q. How should researchers link mechanistic studies to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer : Align experimental design with established theories, such as QSAR (quantitative structure-activity relationship) models or the "lock-and-key" hypothesis for enzyme inhibition. For example, correlate logP values with cellular uptake efficiency to validate Lipinski’s Rule of Five .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Assays : Measure intestinal permeability.

- Microsomal Stability Tests : Use liver microsomes to estimate metabolic half-life.

- Plasma Protein Binding : Employ equilibrium dialysis to assess free fraction availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.